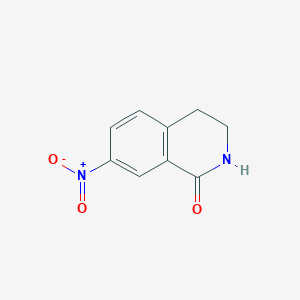

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-nitro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-2,5H,3-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSWPNBVJSANQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522440 | |

| Record name | 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-96-1 | |

| Record name | 7-Nitro-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22245-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. This document consolidates available data on its physicochemical characteristics, and structural details. It is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and drug development, facilitating a deeper understanding and further investigation of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a dihydroisoquinolinone core substituted with a nitro group at the 7-position. This substitution significantly influences the electron density of the aromatic ring and the overall chemical reactivity of the molecule.

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 22245-96-1 | [1] |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Appearance | Not specified in available literature. | |

| Melting Point | Not specified in available literature. | |

| Boiling Point | Not specified in available literature. | |

| Solubility | Not specified in available literature. | |

| Storage | Sealed in dry, room temperature. | [1] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0 - 8.5 | m | Aromatic protons |

| ~7.3 - 7.8 | m | Aromatic protons |

| ~3.5 - 4.0 | t | -CH₂-N- |

| ~3.0 - 3.5 | t | -CH₂-C=O |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 - 175 | C=O |

| ~140 - 150 | Aromatic C-NO₂ |

| ~120 - 140 | Aromatic C |

| ~40 - 50 | -CH₂-N- |

| ~25 - 35 | -CH₂-C=O |

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3400 | N-H | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| 1680-1700 | C=O (Amide) | Stretching |

| 1500-1550 | N-O (Nitro) | Asymmetric Stretching |

| 1330-1370 | N-O (Nitro) | Symmetric Stretching |

| 1600, 1475 | Aromatic C=C | Stretching |

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its synthesis and subsequent chemical transformations are of significant interest in medicinal chemistry.

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not explicitly available in the searched literature. However, its synthesis can be inferred from general methods for the nitration of aromatic compounds and the formation of the dihydroisoquinolinone scaffold. A plausible synthetic route is the nitration of 3,4-dihydroisoquinolin-1(2H)-one.

Figure 2: Plausible synthetic route to this compound.

Reduction to 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

A common and well-documented reaction of this compound is its reduction to the corresponding amine, a valuable building block for further functionalization.

Experimental Protocol: Reduction of this compound

-

Reactants: this compound, Methanol, 10% Palladium on carbon (Pd/C), Hydrogen gas.

-

Procedure:

-

Dissolve this compound in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.

-

Figure 3: Reduction of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, the dihydroisoquinolinone scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. The nitroaromatic group is also a common feature in various therapeutic agents. The combination of these two moieties suggests that this compound and its derivatives are promising candidates for drug discovery and development. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While foundational data regarding its basic chemical properties are available, a comprehensive experimental characterization, including detailed spectroscopic analysis and the determination of its physical properties, is still needed. The lack of information on its biological activity and mechanism of action presents an open area for future research. This technical guide serves as a starting point for researchers, highlighting the current state of knowledge and identifying key areas for further investigation to unlock the full potential of this molecule in drug discovery and materials science.

References

The Enigmatic Biological Profile of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Derivatives: A Landscape of Untapped Potential

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active natural products and synthetic compounds. While extensive research has explored derivatives with various substitutions, the 7-nitro analogues remain a largely uncharted territory. This technical guide synthesizes the currently available, albeit limited, scientific information on the biological activities of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one derivatives, highlighting a significant gap in current research and pointing towards areas of potential discovery.

Synthesis and Chemical Landscape

The synthesis of this compound derivatives has been documented, with specific protocols available for certain analogues. A notable example is the synthesis of 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.

Experimental Protocol: Synthesis of 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one[1]

This protocol outlines the synthesis via oxidation of the corresponding dihydroisoquinoline.

Materials:

-

Imine precursor (3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline)

-

meta-Chloroperoxybenzoic acid (mCPBA) (86%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ether

Procedure:

-

Dissolve the imine precursor (100 mg, 0.49 mmol) in dichloromethane (15 ml).

-

Add mCPBA (197 mg, 0.98 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Dilute the mixture with CH₂Cl₂.

-

Wash the organic phase with a saturated NaHCO₃ solution.

-

Dry the organic phase over sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the resulting concentrate by chromatography on silica gel using ether as the eluent.

-

The final product is obtained with a 40% yield.

The following diagram illustrates the general synthetic workflow.

Biological Activity: An Unwritten Chapter

Despite the established importance of the nitro group in pharmacologically active compounds, which can act as a pharmacophore or a toxicophore by inducing redox reactions within cells, specific biological activity data for this compound derivatives are conspicuously absent in the reviewed literature.

While the general class of hydroxamic acids, to which 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one belongs, is known for a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anti-asthmatic properties, no specific assays or quantitative data (e.g., IC₅₀, EC₅₀) have been published for this 7-nitro substituted compound.[1]

Research on related structures offers some tantalizing hints. For instance, derivatives of 7-nitro-3,4-dihydroquinoline-2(1H)-one (a quinolinone isomer) have been synthesized and evaluated as selective platelet aggregation inhibitors. This suggests that the 7-nitro substitution pattern on a similar heterocyclic core can yield specific biological activities. However, it is crucial to note that isoquinolinones and quinolinones are distinct scaffolds, and activities cannot be directly extrapolated.

Future Directions and Unanswered Questions

The dearth of information on the biological effects of this compound derivatives represents a significant opportunity for new avenues of research. Key questions that remain to be answered include:

-

Anticancer Potential: Given that many isoquinolinone derivatives exhibit cytotoxic and anticancer properties, what is the effect of the 7-nitro group on various cancer cell lines?

-

Enzyme Inhibition: Could these derivatives act as inhibitors for key enzymes implicated in disease, such as kinases, proteases, or enzymes involved in DNA repair, similar to how other isoquinolinones act as PARP inhibitors?

-

Antimicrobial Activity: Does the presence of the nitro group confer any significant antibacterial or antifungal properties to the 3,4-dihydroisoquinolin-1(2H)-one scaffold?

-

Neurological Activity: Are there any effects on central nervous system targets, a common feature of isoquinoline alkaloids?

To address these questions, a systematic biological evaluation of a library of this compound derivatives is warranted. The logical workflow for such an investigation is proposed below.

References

The Core Mechanism of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one: An In-depth Technical Guide for Researchers

Disclaimer: This document provides a detailed overview of the putative mechanism of action for 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, based on its structural classification as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. As of the latest literature review, specific experimental data, such as IC50 values and detailed pharmacological studies for this particular compound, are not extensively available in the public domain. The information presented herein is extrapolated from the well-established mechanism of the broader class of 3,4-dihydroisoquinolin-1(2H)-one-based PARP inhibitors and the general principles of PARP inhibition in oncology.

Executive Summary

This compound belongs to a class of compounds based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which has been identified as a promising framework for the development of inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1.[1] PARP inhibitors represent a pivotal class of targeted therapies in oncology, primarily exploiting the concept of synthetic lethality in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring BRCA1/2 mutations. The core mechanism of action of these inhibitors revolves around the catalytic inhibition of PARP and the trapping of PARP-DNA complexes, leading to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death in HR-deficient tumors. This guide delineates the fundamental signaling pathways, provides illustrative experimental workflows, and summarizes the anticipated therapeutic rationale for compounds within this chemical class.

The 3,4-dihydroisoquinolin-1(2H)-one Scaffold as a PARP Inhibitor

The 3,4-dihydroisoquinolin-1(2H)-one core structure serves as a bioisostere for the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate for PARP enzymes. By competitively binding to the NAD+ binding pocket of PARP1, inhibitors based on this scaffold prevent the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins. This catalytic inhibition is the first critical step in their mechanism of action.

While specific quantitative data for this compound is not publicly available, the inhibitory potential of other derivatives of this scaffold has been documented. The table below presents exemplar data for related compounds to illustrate the potency of this chemical class.

| Compound ID | Modification on Scaffold | Target | IC50 (µM) | Reference |

| Compound 21 | 6-phenyl substitution | PARP10 | 2.5 | |

| Compound 20 | 5-methyl substitution | PARP10 | 8.6 | |

| Compound I23 | N- and C-ring substitutions | Pythium recalcitrans (EC50) | 14 |

Note: The data for compounds 20, 21, and I23 are provided as examples of the biological activity of the 3,4-dihydroisoquinolin-1(2H)-one scaffold and do not represent the activity of this compound. The targets for compounds 20 and 21 are a different PARP family member, and I23 was tested for antioomycete activity, highlighting the diverse biological potential of this scaffold.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for PARP inhibitors, and by extension, the anticipated mechanism for this compound, is the disruption of the DNA single-strand break (SSB) repair pathway.

Catalytic Inhibition of PARP1

PARP1 is a key sensor of DNA single-strand breaks. Upon detection of an SSB, PARP1 binds to the damaged site and, using NAD+ as a substrate, catalyzes the formation of long PAR chains on itself (auto-PARylation) and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the base excision repair (BER) and SSB repair pathways.

A PARP inhibitor like this compound is expected to occupy the NAD+ binding site, preventing this PARylation cascade. The consequence is that the SSB repair machinery is not efficiently recruited, and the breaks persist.

PARP Trapping

A more potent cytotoxic mechanism than catalytic inhibition alone is "PARP trapping". When a PARP inhibitor is bound to PARP1 at the site of a DNA break, it stabilizes the PARP1-DNA complex. This trapped complex is a significant physical obstruction on the DNA, which is particularly toxic when encountered by the replication machinery.

Synthetic Lethality in HR-Deficient Cells

Unrepaired SSBs, when encountered by a replication fork during the S-phase of the cell cycle, lead to the collapse of the fork and the formation of a more complex and lethal lesion: a double-strand break (DSB). In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutations in BRCA1/2 or other HR pathway genes, this repair mechanism is compromised. These cells are forced to rely on more error-prone repair pathways like non-homologous end joining (NHEJ). The accumulation of DSBs due to PARP inhibition in these HR-deficient cells overwhelms their already crippled repair capacity, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells with a specific DNA repair defect by a drug that targets a different repair pathway is known as synthetic lethality.

Potential Additional Mechanisms: Immune Pathway Activation

Recent research has indicated that PARP inhibitors can also stimulate an anti-tumor immune response. The genomic instability and accumulation of cytosolic DNA fragments resulting from PARP inhibitor-induced DNA damage can activate the cGAS-STING innate immune signaling pathway. This leads to the production of type I interferons and other cytokines, which can enhance the recruitment and activation of immune cells, such as T cells, into the tumor microenvironment, further contributing to the anti-cancer effect.

Experimental Protocols for Evaluation

To characterize the mechanism of action of a novel compound like this compound, a series of standardized in vitro and cell-based assays would be employed.

PARP1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of recombinant PARP1 and calculate its IC50 value.

Methodology:

-

Assay Principle: A chemiluminescent assay format is commonly used. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.

-

Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), histone-coated 96-well plates, NAD+ mix (containing biotinylated NAD+), streptavidin-horseradish peroxidase (HRP) conjugate, chemiluminescent HRP substrate, and the test compound (this compound).

-

Procedure: a. The test compound is serially diluted in DMSO and added to the wells of the histone-coated plate. b. A reaction mixture containing PARP1 enzyme, activated DNA, and the NAD+ mix is prepared and added to the wells. c. The plate is incubated at room temperature for 60 minutes to allow the PARPylation reaction to occur. d. The plate is washed to remove unreacted components. e. Streptavidin-HRP is added to the wells and incubated for 60 minutes to bind to the biotinylated PAR chains on the histones. f. After another wash step, the chemiluminescent substrate is added. g. Luminescence is measured using a plate reader. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the compound.

-

Data Analysis: The luminescence data is normalized to controls (no inhibitor for 0% inhibition, and a potent known inhibitor for 100% inhibition). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based Assays for Synthetic Lethality

Objective: To confirm the synthetic lethal effect of the compound in HR-deficient cancer cell lines.

Methodology:

-

Cell Lines: A panel of isogenic cell lines is used, for example, BRCA2-proficient (wild-type) and BRCA2-deficient (knockout or mutant) cells.

-

Assay Principle: A cell viability or proliferation assay (e.g., CellTiter-Glo®, MTS, or colony formation assay) is performed to compare the cytotoxic effect of the compound on both cell lines.

-

Procedure: a. Both BRCA2-proficient and BRCA2-deficient cells are seeded in 96-well plates. b. The cells are treated with a range of concentrations of this compound for 72-120 hours. c. After the incubation period, cell viability is assessed using the chosen method.

-

Expected Outcome: The compound is expected to show significantly greater cytotoxicity (a much lower IC50 value) in the BRCA2-deficient cell line compared to the BRCA2-proficient cell line, demonstrating a synthetic lethal interaction.

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to known PARP inhibitors built on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Its mechanism of action is anticipated to be centered on the potent and selective inhibition of PARP1, leading to the accumulation of DNA damage and the induction of synthetic lethality in tumors with homologous recombination deficiencies. Furthermore, its potential to stimulate anti-tumor immunity via the cGAS-STING pathway represents an exciting additional therapeutic avenue.

To fully elucidate its therapeutic potential, further research is imperative. Key next steps for drug development professionals would include:

-

Synthesis and In Vitro Profiling: Chemical synthesis of this compound followed by comprehensive in vitro testing, including PARP1/2 enzymatic assays and selectivity profiling against other PARP family members.

-

Cell-Based Characterization: Evaluation of its potency in a panel of cancer cell lines with and without DNA repair defects to confirm the synthetic lethality mechanism.

-

Pharmacokinetic and In Vivo Efficacy Studies: Assessment of its drug-like properties (ADME) and evaluation of its anti-tumor efficacy in preclinical xenograft models of BRCA-mutant cancers.

The exploration of this and related compounds holds the promise of expanding the arsenal of targeted therapies for genetically defined patient populations, ultimately contributing to the advancement of precision oncology.

References

Spectroscopic and Synthetic Overview of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a dihydroisoquinolinone core with a nitro functional group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including substituted 7-amino analogues. This technical guide provides a summary of the available spectroscopic data and synthetic methodologies related to this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, data for structurally related compounds can provide valuable insights for the characterization of this molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Specific ¹H NMR data for this compound has not been reported in the searched literature. For a closely related compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one , the following aromatic proton signals were observed in DMSO-d₆: a doublet at 7.59 ppm (d, J = 8.4 Hz, 1H), a doublet of doublets at 8.33 ppm (dd, J = 8.4, 2.4 Hz, 1H), and a doublet at 8.56 ppm (d, J = 2.4 Hz, 1H)[1]. It is anticipated that the aromatic protons of this compound would exhibit a similar pattern, with expected signals for the methylene protons of the dihydroisoquinolinone core appearing as triplets in the aliphatic region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Infrared (IR) Spectroscopy

Experimental IR data for this compound has not been found in the reviewed literature. However, characteristic absorption bands can be predicted based on its functional groups. Expected key absorptions would include:

-

N-H stretch: for the secondary amide, typically in the region of 3200-3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=O stretch (amide): a strong absorption band is expected in the range of 1650-1680 cm⁻¹.

-

NO₂ stretches (asymmetric and symmetric): strong bands are expected around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.

-

C=C stretch (aromatic): peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The molecular formula for this compound is C₉H₈N₂O₃, with a calculated molecular weight of 192.17 g/mol . While the mass spectrum for this specific compound is not available, the mass spectrum of the related compound 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one showed a molecular ion peak (M⁺) at m/z 236[1]. For this compound, the molecular ion peak would be expected at m/z 192.

Summary of Spectroscopic Data

Due to the lack of direct experimental data, a quantitative summary table cannot be provided. The information below is based on data from a structurally related compound and general spectroscopic principles.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (3H) expected in the δ 7.5-8.6 ppm range. Two aliphatic triplets (2H each) for the -CH₂-CH₂- moiety. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons expected in the δ 120-150 ppm range. Aliphatic carbons expected in the δ 25-45 ppm range. Carbonyl carbon (C=O) expected around δ 160-170 ppm. |

| IR Spectroscopy | N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650-1680 cm⁻¹), Asymmetric NO₂ stretch (~1500-1560 cm⁻¹), Symmetric NO₂ stretch (~1335-1385 cm⁻¹). |

| Mass Spectrometry | Expected Molecular Ion (M⁺) peak at m/z = 192. |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the available literature. However, this compound is utilized as a starting material for the synthesis of its 7-amino derivative[2]. The synthesis of various other 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves methods like the Bischler-Napieralski or Pictet-Spengler reactions followed by oxidation, or the Castagnoli-Cushman reaction[3][4][5]. Nitration of the parent 3,4-dihydroisoquinolin-1(2H)-one could be a plausible synthetic route, though conditions would need to be carefully controlled to achieve regioselectivity at the 7-position.

General Spectroscopic Analysis Workflow

The following diagram outlines a general workflow for the acquisition and analysis of spectroscopic data for a synthesized compound like this compound.

Caption: General workflow for synthesis, purification, and spectroscopic analysis.

Conclusion

This compound serves as a valuable intermediate in synthetic organic chemistry. While detailed, publicly available spectroscopic data for this specific compound is scarce, predictions based on related structures and fundamental principles can guide its characterization. Further research to fully elucidate and publish the spectroscopic properties of this compound would be beneficial to the scientific community, particularly those in the field of drug development.

References

- 1. 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide on 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

CAS Number: 22245-96-1

Molecular Formula: C₉H₈N₂O₃

Molecular Weight: 192.17 g/mol

This technical guide provides a comprehensive overview of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of detailed public data, this document summarizes the currently accessible information and highlights areas where further research is required.

Chemical Identity and Properties

This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, featuring a nitro group at the 7th position of the aromatic ring. This nitro functional group significantly influences the electronic properties of the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22245-96-1 | [1] |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Note: At the time of this report, specific experimental data for the melting point, solubility, and appearance of this compound were not found in the surveyed literature.

Synthesis and Characterization

This compound is noted as a commercially available research chemical.[1] It has been utilized as a key starting material in the synthesis of other bioactive molecules.

Use in the Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

A common application of this compound is in the preparation of its amino derivative, 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, through the reduction of the nitro group. This transformation is typically achieved via catalytic hydrogenation.

Experimental Protocol: General Procedure for the Reduction of this compound

A solution of this compound in a suitable solvent, such as methanol or ethanol, is treated with a catalyst, commonly palladium on carbon (Pd/C). The reaction mixture is then subjected to a hydrogen atmosphere, often under pressure, until the reduction of the nitro group is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the desired 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.

dot

References

An In-depth Technical Guide to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. This technical guide provides a comprehensive review of the available literature on this compound, detailing its synthesis, chemical properties, and, most significantly, the biological applications of its derivatives. This document includes detailed experimental protocols for its conversion to the corresponding amino derivative, a crucial step in the synthesis of PARP inhibitors. Furthermore, it summarizes the structure-activity relationships (SAR) and quantitative biological data of isoquinolinone-based PARP inhibitors, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous natural products and synthetic molecules with a wide range of biological activities. The introduction of a nitro group at the 7-position creates a versatile intermediate, this compound, which can be readily transformed into other functional groups, most notably an amino group. This amino derivative serves as a critical building block for the construction of complex therapeutic agents, particularly in the field of oncology. The exploration of isoquinolinone-based compounds as PARP inhibitors has emerged as a promising avenue in cancer therapy, leveraging the concept of synthetic lethality in tumors with deficiencies in DNA repair mechanisms.

Synthesis and Chemical Properties

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, the synthesis of related compounds suggests that it is likely prepared through the nitration of the parent molecule, 3,4-dihydroisoquinolin-1(2H)-one. The regioselectivity of the nitration is a key aspect of this synthesis.

A crucial and well-documented reaction of this compound is its reduction to 7-Amino-3,4-dihydroisoquinolin-1(2H)-one. This transformation is a pivotal step in the synthesis of various biologically active molecules.

Experimental Protocol: Reduction of this compound

A general and effective method for the reduction of the nitro group is catalytic hydrogenation.

Procedure:

-

Dissolve this compound (e.g., 700 mg, 3.6 mmol) in a suitable solvent such as methanol (25 mL).

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., 60 psi) for a specified time (e.g., 1-3 hours) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[1]

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 7-Amino-3,4-dihydroisoquinolin-1(2H)-one.[1]

Yields: Reported yields for this reduction are typically high, in the range of 86-98.7%.[1]

Characterization: The resulting 7-Amino-3,4-dihydroisoquinolin-1(2H)-one can be characterized by standard analytical techniques such as ¹H NMR spectroscopy. A representative ¹H NMR spectrum in CD₃OD shows characteristic peaks at δ 2.81 (t, J = 6.59 Hz, 2H), 3.42 (t, J = 6.55 Hz, 2H), 6.84 (dd, J = 8.13, 2.42 Hz, 1H), 7.02 (d, J = 7.91 Hz, 1H), and 7.26 (d, J = 2.64 Hz, 1H).[1]

Biological Activity and Therapeutic Potential: PARP Inhibition

The primary therapeutic relevance of this compound lies in its conversion to 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, a key building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Mechanism of Action: PARP Inhibition

The isoquinolinone and naphthyridinone scaffolds have been extensively explored for the design of potent PARP1 inhibitors.[2] These inhibitors typically function by competing with the nicotinamide adenine dinucleotide (NAD⁺) substrate at the catalytic domain of the PARP enzyme. This inhibition of PARP's enzymatic activity prevents the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination, these unrepaired single-strand breaks accumulate and are converted to double-strand breaks during DNA replication, leading to cell death through a mechanism known as synthetic lethality.

Structure-Activity Relationship (SAR) of Isoquinolinone-Based PARP Inhibitors

Structure-activity relationship studies on isoquinolinone and naphthyridinone-based PARP inhibitors have revealed several key features for potent inhibition:

-

Core Scaffold: The isoquinolinone or naphthyridinone core serves as a rigid scaffold that mimics the nicotinamide portion of NAD⁺ and establishes key interactions with the enzyme's active site.[2]

-

Substituents on the Bicyclic Ring: The introduction of substituents on the bicyclic ring system can modulate potency and pharmacokinetic properties. For instance, constraining a linear propylene linker into a cyclopentene ring has been shown to improve pharmacokinetic parameters while maintaining PARP1 potency.[2]

-

Anilinic Moiety: Modifications to the anilinic nitrogen on the isoquinolinone ring, such as incorporating it into a bicyclic system to form a naphthyridinone, have been explored to avoid potential metabolic liabilities.[2]

Quantitative Data: PARP1 Inhibitory Activity

The following table summarizes the PARP1 inhibitory activity (IC₅₀ values) of selected isoquinolinone and naphthyridinone derivatives, highlighting the potency of this class of compounds.

| Compound Class | Derivative | PARP-1 IC₅₀ (nM) | Reference |

| Isoquinolinone-Naphthoquinone Hybrid | Compound 5c | 2.4 | [3] |

| Isoquinolinone-Naphthoquinone Hybrid | Compound 5d | 4.8 | [3] |

| Naphthyridinone | Compound 34 | Preclinical Candidate | [2] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S7 | 3.61 ± 0.15 | [4] |

| Pyrano[2,3-d]pyrimidine-2,4-dione | Compound S2 | 4.06 ± 0.18 | [4] |

Experimental Workflow and Signaling Pathway Diagrams

To visualize the key processes discussed, the following diagrams have been generated using the DOT language.

Synthesis and Transformation Workflow

References

- 1. 7-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Isoquinoline Alkaloids: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the pharmacological potential of isoquinoline alkaloids, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their therapeutic applications.

Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have long been a cornerstone of traditional medicine. In recent years, rigorous scientific investigation has begun to unravel the molecular mechanisms underlying their therapeutic effects, revealing a wealth of potential for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of key isoquinoline alkaloids, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate further exploration and innovation in this promising field.

Anticancer Applications: Targeting Cell Proliferation and Survival

A significant body of research has focused on the anticancer properties of isoquinoline alkaloids, with several compounds demonstrating potent activity against a range of cancer cell lines. These alkaloids exert their effects through diverse mechanisms, including the disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell growth and survival.

Quantitative Efficacy of Isoquinoline Alkaloids in Cancer Cell Lines

The cytotoxic effects of various isoquinoline alkaloids have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. A summary of representative IC50 values is presented below.

| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Citation(s) |

| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [1][2] |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1][2] | |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1][2] | |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [1][2] | |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1][2] | |

| T47D | Breast Cancer | 25 | [3][4] | |

| Noscapine | MDA-MB-231 | Breast Cancer | Not specified, but induces apoptosis | [5] |

| MCF-7 | Breast Cancer | Not specified, but induces apoptosis | [5] | |

| Ovarian Carcinoma Cells | Ovarian Cancer | 20 (induces apoptosis) | [5] | |

| Sanguinarine | Not specified | Not specified | IC50 ~ 0.1-1 µM (anti-tumor) | [6] |

Key Signaling Pathways in Anticancer Activity

Isoquinoline alkaloids modulate several critical signaling pathways to exert their anticancer effects. The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a frequent target. Berberine, for instance, has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Noscapine, on the other hand, primarily targets microtubule dynamics. By subtly altering microtubule polymerization, it activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Experimental Protocols: Anticancer Activity

This protocol provides a generalized method for investigating the effects of an isoquinoline alkaloid on the PI3K/Akt signaling pathway in cultured cancer cells.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., U87-MG glioblastoma or HepG2 hepatocellular carcinoma cells) in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere for 24 hours at 37°C and 5% CO2.

-

Treat cells with varying concentrations of the isoquinoline alkaloid (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).[7]

2. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[7]

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and denature samples by heating at 95-100°C for 5-10 minutes in Laemmli sample buffer.[7]

-

Load 20-40 µg of protein per well onto a 10% or 12% SDS-polyacrylamide gel.[7]

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-PI3K, and mouse anti-β-actin) overnight at 4°C.[7]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.[8]

This in vitro assay monitors the effect of compounds on the polymerization of purified tubulin.

1. Reagents and Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Test compound (e.g., Noscapine) and vehicle control (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm at 37°C

2. Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

-

Add the test compound or vehicle control to the tubulin solution.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating at 37°C.

-

Immediately begin measuring the absorbance at 340 nm every minute for 60 minutes at 37°C.[9]

3. Data Analysis:

-

Plot absorbance versus time.

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

-

Measure the lag time before polymerization begins.

-

Determine the maximum polymer mass from the plateau of the curve.

-

Calculate the percent inhibition or enhancement of polymerization relative to the vehicle control.[9]

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Several isoquinoline alkaloids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades. This makes them attractive candidates for the treatment of various inflammatory conditions.

In Vivo Efficacy of Isoquinoline Alkaloids

The anti-inflammatory activity of isoquinoline alkaloids has been demonstrated in various animal models of inflammation.

| Alkaloid | Animal Model | Dosage | Effect | Citation(s) |

| Sanguinarine | Xylene-induced ear edema in mice | 5 mg/kg | Dose-dependent inhibition of edema | [10] |

| Acetic acid-induced ulcerative colitis in mice | 5 mg/kg (oral gavage) | Significant anti-inflammatory effects | [11] | |

| Noscapine | Carrageenan-induced paw edema in rats | 5 mg/kg | Significant reduction in inflammation, comparable to indomethacin | [12] |

NF-κB Signaling Pathway: A Key Target

The transcription factor NF-κB is a master regulator of inflammation. Berberine has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation.

1. Animals:

-

Male Wistar rats or Swiss albino mice.

2. Reagents and Materials:

-

Carrageenan (1% w/v in saline)

-

Test compound (e.g., Sanguinarine) dissolved in a suitable vehicle

-

Positive control (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer

3. Procedure:

-

Administer the test compound or vehicle orally or intraperitoneally to the animals.[13]

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13][14]

-

Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[13]

4. Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the control group.

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[13]

Neuroprotective Applications: Shielding the Nervous System

Several isoquinoline alkaloids have demonstrated neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as protection against ischemic brain injury.

In Vivo Neuroprotective Efficacy

| Alkaloid | Animal Model | Dosage | Effect | Citation(s) |

| Palmatine | Aβ25-35-induced AD mouse model | 50 mg/kg | Ameliorated oxidative stress and neuroinflammation | [15] |

| Aluminum chloride-induced oxidative stress in mice | 10 and 20 mg/kg | Improved learning, motor coordination, and memory | ||

| Tetrahydropalmatine | d-galactose induced memory impairment in rats | Not specified, but showed protective effects | Ameliorated memory impairment, reduced oxidative stress and neuroinflammation | [16] |

Nrf2/HO-1 Pathway: A Defensive Mechanism

Palmatine has been shown to exert its neuroprotective effects by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

Experimental Protocol: Assessment of Neuroprotection in an Alzheimer's Disease Model

This protocol outlines a general approach to evaluate the neuroprotective effects of an isoquinoline alkaloid in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ).

1. Animal Model:

-

Induce an Alzheimer's-like pathology in mice via intracranial injection of Aβ25-35.[15]

2. Treatment:

-

Administer the test compound (e.g., Palmatine at different doses) to the mice for a specified period.[15]

3. Behavioral Tests:

-

Assess learning and memory using tests such as the Morris water maze and the eight-arm maze.[17]

4. Biochemical Analysis:

-

Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and oxidative stress markers (e.g., GSH, SOD, MDA, ROS) in brain tissue.[15]

5. Histopathological and Molecular Analysis:

-

Perform HE and Nissl staining to assess neuronal morphology and damage in the hippocampus.[17]

-

Use immunohistochemistry to evaluate the accumulation of Aβ and hyperphosphorylated Tau.[17]

-

Conduct Western blotting or RT-qPCR to analyze the expression of key proteins and genes in relevant signaling pathways (e.g., AMPK/mTOR, Nrf2/HO-1).[17]

Antimicrobial Activity: Combating Pathogens

Certain isoquinoline alkaloids possess broad-spectrum antimicrobial activity against bacteria and fungi, making them potential candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Alkaloid | Microorganism | MIC (µg/mL) | Citation(s) |

| Spathullin B | Staphylococcus aureus | 1 | [18] |

| Escherichia coli | 4 | [18] | |

| (+)-Actinodaphnine | Bacillus cereus | ≥ 50 | [19] |

| Micrococcus sp. | ≥ 50 | [19] | |

| Staphylococcus aureus | ≥ 50 | [19] | |

| (+)-Anonaine | Bacillus cereus | ≥ 50 | [19] |

| Micrococcus sp. | ≥ 50 | [19] | |

| Staphylococcus aureus | ≥ 50 | [19] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

1. Reagents and Materials:

-

Test compound

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton broth (for bacteria) or other suitable broth (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

2. Procedure:

-

Prepare a 0.5 McFarland standard solution of the test microorganism, which is then diluted to achieve a final concentration of ~5 × 10^5 CFU/mL in the test wells.[20]

-

Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The isoquinoline alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their ability to modulate multiple, often interconnected, signaling pathways underscores their promise in treating complex diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. The data and protocols presented in this guide offer a foundation for further research and development in this exciting field.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these natural compounds through medicinal chemistry approaches.

-

Advanced In Vivo Models: To better predict clinical efficacy and safety.

-

Clinical Trials: To translate the promising preclinical findings into tangible therapeutic benefits for patients.

-

Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these alkaloids.

By continuing to explore the vast chemical space of isoquinoline alkaloids and applying modern drug discovery and development methodologies, the scientific community can unlock their full therapeutic potential and pave the way for a new generation of innovative medicines.

References

- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]

- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. Noscapine - Wikipedia [en.wikipedia.org]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. mdpi.com [mdpi.com]

- 16. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Palmatine improves cognitive dysfunction in Alzheimer's disease model rats through autophagy pathway and regulation of gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: A Technical History of Tetrahydroisoquinolines

For Immediate Release

A deep dive into the discovery, synthesis, and evolving biological understanding of tetrahydroisoquinolines (THIQs), a cornerstone of medicinal chemistry. This technical guide, intended for researchers, scientists, and drug development professionals, traces the historical journey of this remarkable heterocyclic scaffold, from its initial synthesis to its current status as a "privileged" structure in modern drug discovery. We will explore the seminal reactions that brought THIQs into the realm of synthetic chemistry, the key milestones in understanding their diverse biological activities, and the experimental foundations upon which this knowledge is built.

From Serendipity to Staple: The Discovery and Early Synthesis of Tetrahydroisoquinolines

The story of tetrahydroisoquinolines is intrinsically linked to the development of synthetic organic chemistry. Two key name reactions, developed in the late 19th and early 20th centuries, laid the groundwork for the widespread availability and subsequent investigation of this important class of compounds: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

The first of these, the Bischler-Napieralski reaction , was discovered in 1893 by August Bischler and Bernard Napieralski.[1][2] This intramolecular cyclization of β-arylethylamides provided a direct route to 3,4-dihydroisoquinolines, which could then be readily reduced to the corresponding tetrahydroisoquinolines.[1] The classical procedure involves heating the amide substrate with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), often in an inert solvent like toluene.[3][4]

Nearly two decades later, in 1911, Amé Pictet and Theodor Spengler reported a landmark synthesis that would become a cornerstone of heterocyclic chemistry: the Pictet-Spengler reaction .[5][6] They found that β-arylethylamines could be condensed with aldehydes or ketones in the presence of an acid catalyst to directly form tetrahydroisoquinolines.[5][6] The original reaction involved the condensation of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid.[6] This reaction proved to be remarkably versatile and has since been widely applied in the total synthesis of numerous alkaloids and other natural products.[7]

These two powerful synthetic methods opened the door for the systematic exploration of the chemical and biological properties of tetrahydroisoquinolines, paving the way for their eventual recognition as a critical scaffold in medicinal chemistry.

Unveiling the Biological Potential: A Timeline of Discovery

The availability of synthetic routes to THIQs spurred investigations into their natural occurrence and biological activities. The THIQ moiety was soon identified as the core structure in a vast array of alkaloids with potent and diverse physiological effects. The timeline below highlights some of the key discoveries in the field.

| Year of Discovery/Isolation | Key Tetrahydroisoquinoline Alkaloid/Drug | Significance |

| 1817 | Morphine | The first isolated alkaloid, a potent analgesic containing a partially reduced isoquinoline core. |

| 1848 | Papaverine | An opium alkaloid with vasodilator properties, containing an isoquinoline ring system. |

| 1911 | Discovery of the Pictet-Spengler reaction | Provided a direct and versatile synthetic route to THIQs.[5][6] |

| 1950s | Discovery of the antipsychotic activity of chlorpromazine | While not a THIQ itself, its mechanism of action on dopamine receptors spurred research into other nitrogen-containing heterocycles, including THIQs. |

| 1960s-1970s | The "THIQ-alcoholism" hypothesis | A now largely discredited theory that suggested endogenous THIQs formed from alcohol metabolism could contribute to alcoholism.[4] |

| 1980s | Discovery of MPTP as a cause of parkinsonism | The structural similarity of the neurotoxin MPP+ to certain THIQs led to investigations into the role of endogenous THIQs in neurodegenerative diseases. |

| 1990s-Present | Explosion in the discovery of THIQs with diverse biological activities | THIQs have been identified as potent anticancer, antimicrobial, antiviral, and CNS-active agents.[8] |

Delving into the Mechanism of Action: Key Signaling Pathways

The broad spectrum of biological activities exhibited by tetrahydroisoquinolines stems from their ability to interact with a multitude of biological targets and modulate various signaling pathways. The rigid, three-dimensional structure of the THIQ scaffold allows for precise presentation of functional groups, enabling high-affinity binding to enzymes and receptors.

Dopaminergic and Serotonergic Pathways

A significant number of centrally acting THIQs exert their effects by modulating dopaminergic and serotonergic neurotransmission. The structural resemblance of the THIQ core to dopamine and other biogenic amines allows these compounds to interact with dopamine and serotonin receptors, as well as their transporters. For instance, certain THIQs act as antagonists at dopamine D2 receptors, a key target for antipsychotic drugs.[9] Others have been shown to influence the levels of dopamine and serotonin in the brain, suggesting potential applications in the treatment of depression and other mood disorders.[10]

MAP Kinase Pathways: ERK1/2 and p38

Recent research has implicated tetrahydroisoquinolines in the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of cell proliferation, differentiation, and apoptosis. Specifically, certain THIQ derivatives have been shown to influence the ERK1/2 and p38 MAPK pathways. Dysregulation of these pathways is a hallmark of many cancers, making THIQs that can modulate their activity attractive candidates for anticancer drug development. For example, some THIQs can induce apoptosis in cancer cells through the sustained activation of the p38 MAPK pathway, a key mediator of cellular stress responses.

Experimental Cornerstones: Protocols and Workflows

The elucidation of the history and biological activity of tetrahydroisoquinolines has been built upon a foundation of rigorous experimental work. Below are detailed methodologies for the foundational synthetic reactions and a general workflow for the discovery of novel bioactive THIQs.

Experimental Protocols

1. The Bischler-Napieralski Reaction (Classical Conditions)

-

Reactants: A solution of a β-arylethylamide (1 equivalent) in a dry, inert solvent (e.g., toluene or acetonitrile).

-

Reagent: Phosphorus oxychloride (POCl₃, 2-5 equivalents) is added cautiously to the solution.

-

Procedure: The reaction mixture is heated to reflux for a period of 1 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure. The residue is then carefully neutralized with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

2. The Pictet-Spengler Reaction (Original 1911 Protocol)

-

Reactants: A solution of a β-phenylethylamine (1 equivalent) and an aldehyde or its acetal equivalent (e.g., dimethoxymethane, 1.1 equivalents).

-

Solvent/Catalyst: Concentrated hydrochloric acid.

-

Procedure: The reactants are dissolved in concentrated hydrochloric acid and the mixture is heated, often in a sealed tube, at a temperature ranging from 100 to 150°C for several hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and made alkaline with a strong base (e.g., sodium hydroxide). The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried and the solvent is evaporated.

-

Purification: The resulting crude tetrahydroisoquinoline can be purified by distillation under reduced pressure or by recrystallization of its salt (e.g., hydrochloride or picrate).

Experimental Workflow for Bioactivity Screening of Novel Tetrahydroisoquinolines

The identification of new bioactive THIQs, whether from natural product extracts or synthetic libraries, typically follows a systematic screening funnel.

The Enduring Legacy and Future Horizons

From their humble beginnings in the early days of synthetic chemistry, tetrahydroisoquinolines have evolved into a mainstay of medicinal chemistry and drug discovery. Their rich history is a testament to the power of fundamental chemical research to unlock new avenues for therapeutic intervention. The ongoing exploration of the vast chemical space occupied by THIQ derivatives, coupled with a deeper understanding of their complex pharmacology, promises to yield new and improved treatments for a wide range of human diseases. The journey of the tetrahydroisoquinoline scaffold is far from over; it remains a vibrant and fertile ground for future scientific discovery.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel tetrahydroisoquinoline-containing pyrimidines as ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 10. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the known and predicted physical properties of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide details established experimental protocols for determining key physical parameters. Furthermore, it presents data from closely related compounds to serve as a valuable reference for researchers. This paper is intended to be a foundational resource for scientists and professionals engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active isoquinoline derivatives. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide summarizes the available data and provides detailed methodologies for its experimental determination.

Core Physical Properties

Direct experimental values for the physical properties of this compound are not extensively reported in publicly accessible literature. However, based on its chemical structure and data from chemical suppliers and databases, the following information has been compiled.

| Property | Value/Information | Source/Method |

| CAS Number | 22245-96-1 | Chemical Supplier Databases |

| Molecular Formula | C₉H₈N₂O₃ | - |

| Molecular Weight | 192.17 g/mol | Calculated from Molecular Formula[1][2][3] |

| Melting Point | Data not available. A related compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, has a reported melting point of 418 K (145 °C).[4] | It is crucial to experimentally determine the melting point for the specific compound. |

| Boiling Point | Data not available. | Expected to be high and likely to decompose upon heating at atmospheric pressure. |

| Solubility | Data not available. | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and methanol. |

| pKa | Data not available. | The presence of the lactam and nitro groups suggests acidic and basic character, respectively, but experimental determination is required. |

Experimental Protocols

The following are detailed, standard laboratory protocols for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative and Semi-Quantitative Determination

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 1-5 mg) is placed into a small test tube or vial.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the test tube.

-

Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Observation: The sample is visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid appears largely undissolved.

-

-

Semi-Quantitative Analysis: For soluble samples, more solute can be added incrementally until saturation is reached to estimate the solubility in terms of mg/mL.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a novel or uncharacterized compound like this compound.

Conclusion

While specific experimental data for this compound remains limited in the public domain, this guide provides a solid framework for its physical characterization. The provided experimental protocols are robust and widely accepted in the scientific community. The successful determination of these properties is a critical step in advancing the study of this compound and its potential applications in drug development and other scientific fields. It is strongly recommended that researchers undertake the experimental determination of these properties to create a comprehensive and accurate profile of this molecule.

References

Methodological & Application

Application Notes and Protocols for 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one as a Putative PARP Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one belongs to the isoquinolinone class of compounds, a scaffold known to be a source of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP1, are crucial players in the cellular response to DNA damage.[3][4] They act as DNA damage sensors, and upon detecting a single-strand break (SSB), they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other target proteins.[5][6] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[7]

Inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[8] By blocking PARP-mediated SSB repair, transient SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[7] In cancer cells with deficient homologous recombination (HR) repair, these DSBs cannot be effectively repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[8]

These application notes provide a general framework for the experimental use of this compound as a putative PARP inhibitor. The provided protocols are based on established methodologies for characterizing PARP inhibitors and should be adapted and optimized for specific experimental contexts.

Data Presentation

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| PARP1 Enzymatic Assay | Recombinant Human PARP1 | - | 5.2 | Hypothetical |

| PARP2 Enzymatic Assay | Recombinant Human PARP2 | - | 8.7 | Hypothetical |

| Cell Viability Assay | BRCA1-deficient (MDA-MB-436) | Breast Cancer | 25.6 | Hypothetical |

| Cell Viability Assay | BRCA-proficient (MCF-7) | Breast Cancer | >10,000 | Hypothetical |

Signaling Pathway

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

Caption: PARP1 signaling in DNA repair and the effect of PARP inhibition.

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 enzymatic activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD+

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

This compound

-

Positive control inhibitor (e.g., Olaparib)

-

96-well microplate (high-binding capacity)

-

Plate reader

Workflow Diagram:

Caption: Workflow for a PARP1 enzymatic inhibition assay.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with histones (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare vehicle control (e.g., DMSO) and positive control wells.

-